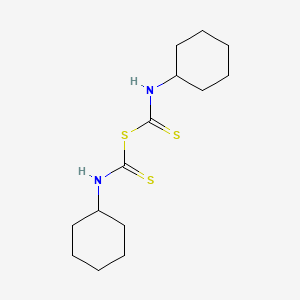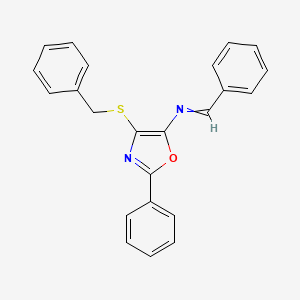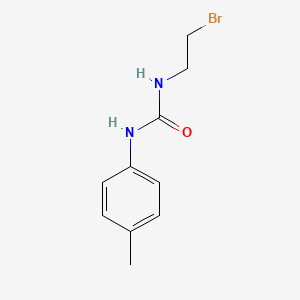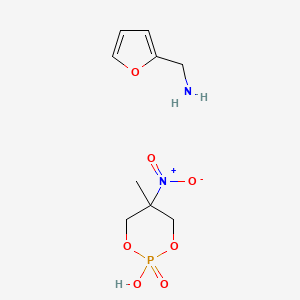
furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide is a compound that combines the properties of furan derivatives and organophosphorus compounds Furan derivatives are known for their wide range of biological activities, while organophosphorus compounds are often used in various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, starting from 2-bromo-5-nitro furan with hydroxy phenyl boronic acids under microwave irradiation in the presence of palladium catalysts . Another method involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include furanones, amines, and halogenated furan derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide involves its interaction with biological molecules. The furan ring can interact with enzymes and receptors, while the organophosphorus moiety can inhibit certain enzymes by forming covalent bonds with active site residues. This dual functionality makes it a versatile compound in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-Furanmethanamine: A simpler furan derivative with similar biological activity.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Another organophosphorus compound with different reactivity and applications.
Uniqueness
Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide is unique due to its combination of a furan ring and an organophosphorus moiety, which imparts a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
20457-76-5 |
|---|---|
Fórmula molecular |
C9H15N2O7P |
Peso molecular |
294.20 g/mol |
Nombre IUPAC |
furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C5H7NO.C4H8NO6P/c6-4-5-2-1-3-7-5;1-4(5(6)7)2-10-12(8,9)11-3-4/h1-3H,4,6H2;2-3H2,1H3,(H,8,9) |
Clave InChI |
YUPWRLMBWBUHCU-UHFFFAOYSA-N |
SMILES canónico |
CC1(COP(=O)(OC1)O)[N+](=O)[O-].C1=COC(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



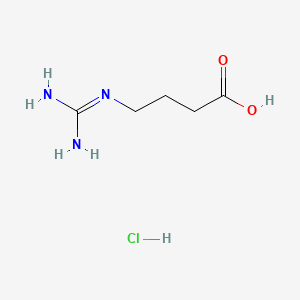
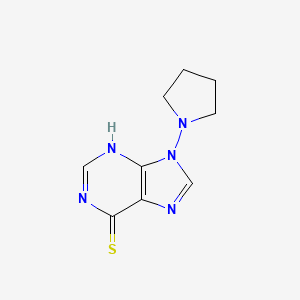

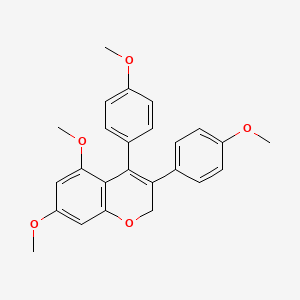

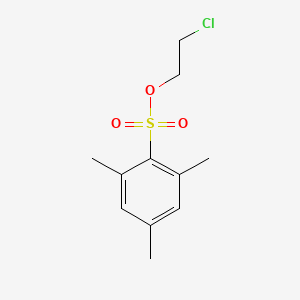
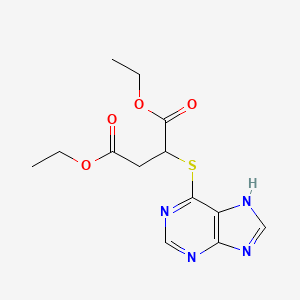
![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)

